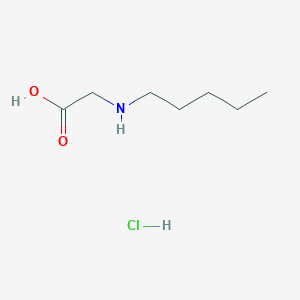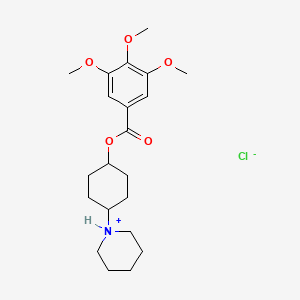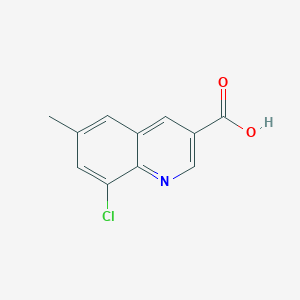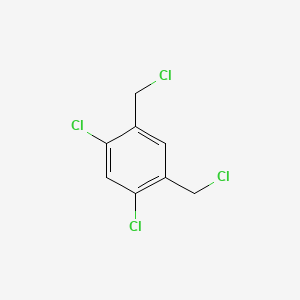
CID 22348783
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethylisopropylsilane is an organosilicon compound with the molecular formula C7H18Si. It is a colorless liquid known for its applications in organic synthesis and as a reagent in various chemical reactions. The compound is characterized by its relatively low boiling point of 128°C and a density of 0.743 g/mL at 25°C .
准备方法
Synthetic Routes and Reaction Conditions: Diethylisopropylsilane can be synthesized through the reaction of diethylchlorosilane with isopropylmagnesium chloride (Grignard reagent) under anhydrous conditions. The reaction typically proceeds as follows: [ \text{Et}_2\text{SiCl}_2 + \text{iPrMgCl} \rightarrow \text{Et}_2\text{iPrSiH} + \text{MgCl}_2 ]
Industrial Production Methods: In industrial settings, the production of diethylisopropylsilane involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process often includes distillation to separate the desired product from by-products and unreacted starting materials .
化学反应分析
Types of Reactions: Diethylisopropylsilane undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.
Oxidation: Conversion to silanols or siloxanes using oxidizing agents.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Hydrosilylation: Catalyzed by transition metals such as platinum or rhodium.
Oxidation: Utilizes oxidizing agents like hydrogen peroxide or peracids.
Substitution: Often involves halogenating agents or organometallic reagents.
Major Products:
Hydrosilylation: Produces organosilicon compounds with various functional groups.
Oxidation: Yields silanols or siloxanes.
Substitution: Results in substituted silanes with diverse functional groups.
科学研究应用
Diethylisopropylsilane has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent and in the synthesis of organosilicon compounds.
Biology: Employed in the modification of biomolecules and as a reagent in biochemical assays.
Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
作用机制
The mechanism of action of diethylisopropylsilane involves its ability to donate hydride ions (H-) in chemical reactions. This property makes it a valuable reducing agent in organic synthesis. The compound interacts with various molecular targets, including carbonyl compounds, to facilitate reduction reactions. The pathways involved often include the formation of intermediate silanes and subsequent product formation through hydride transfer .
相似化合物的比较
Dimethylisopropylsilane: Similar in structure but with methyl groups instead of ethyl groups.
Triethylsilane: Contains three ethyl groups attached to silicon.
Diisopropylsilane: Features two isopropyl groups attached to silicon.
Uniqueness: Diethylisopropylsilane is unique due to its specific combination of ethyl and isopropyl groups, which imparts distinct reactivity and physical properties. This makes it particularly useful in selective hydrosilylation reactions and as a versatile reagent in organic synthesis .
属性
分子式 |
C7H17Si |
|---|---|
分子量 |
129.29 g/mol |
InChI |
InChI=1S/C7H17Si/c1-5-8(6-2)7(3)4/h7H,5-6H2,1-4H3 |
InChI 键 |
SOKXWQYYBBCCOQ-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-O-ethyl 6a-O-methyl 6-methyl-6-oxo-1,3a,4,5-tetrahydrophospholo[2,3-c]pyrazole-3,6a-dicarboxylate](/img/structure/B13741215.png)
![(1R,2R,3S,4R,5R)-2-tert-Butoxy-carbonylamino-4,6,6-trimethylbi-cyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B13741223.png)


![2-[bis[2-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline](/img/structure/B13741240.png)









